![molecular formula C10H16 B14641338 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene CAS No. 52475-37-3](/img/structure/B14641338.png)
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene is a bicyclic hydrocarbon with the molecular formula C10H16. This compound is a derivative of pinene, a naturally occurring monoterpene found in the essential oils of many plants, particularly conifers. It is known for its distinctive structure, which includes a bicyclic ring system with three methyl groups attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of geranyl acetate, which yields the desired bicyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the pyrolysis of pinene-rich turpentine oil. This process involves heating the turpentine oil to high temperatures in the presence of a catalyst, leading to the formation of the bicyclic compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Oxidation typically yields ketones or alcohols.
Reduction: Reduction results in more saturated hydrocarbons.
Substitution: Substitution reactions produce halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
α-Pinene: A closely related compound with a similar bicyclic structure but different stereochemistry.
β-Pinene: Another isomer of pinene with a different arrangement of the bicyclic ring system.
Camphene: A bicyclic monoterpene with a structure similar to that of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene but with different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the resulting chemical properties. This uniqueness makes it valuable for various synthetic and industrial applications, as well as for research into its potential biological activities.
Propiedades
Número CAS |
52475-37-3 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2,6,6-trimethylbicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-9-8(7)6-10(9,2)3/h4,8-9H,5-6H2,1-3H3 |
Clave InChI |
MINVXHCVISTRSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C1CC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



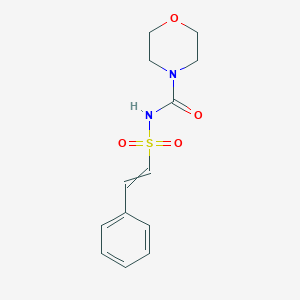


![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

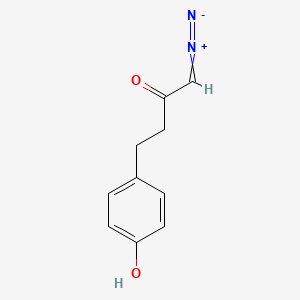
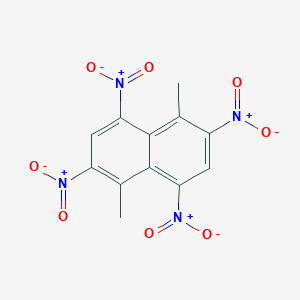
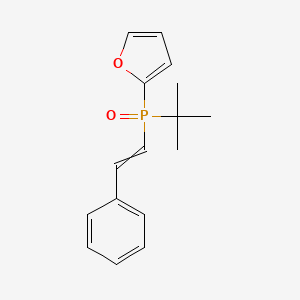
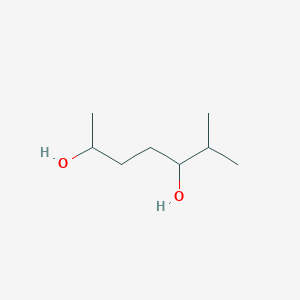
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
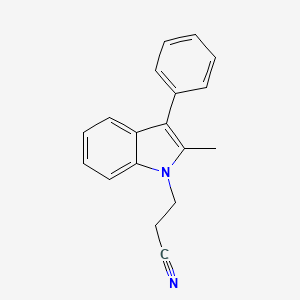
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
